5-Methoxy-3,3-dimethylindoline
CAS No.: 87234-77-3
Cat. No.: VC15985476
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87234-77-3 |
|---|---|
| Molecular Formula | C11H15NO |
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | 5-methoxy-3,3-dimethyl-1,2-dihydroindole |
| Standard InChI | InChI=1S/C11H15NO/c1-11(2)7-12-10-5-4-8(13-3)6-9(10)11/h4-6,12H,7H2,1-3H3 |
| Standard InChI Key | JYWXNYIUDFMBCL-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CNC2=C1C=C(C=C2)OC)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-Methoxy-3,3-dimethylindoline features a bicyclic structure comprising a benzene ring fused to a pyrrolidine ring. The methoxy group (-OCH₃) at the 5th position and two methyl groups (-CH₃) at the 3rd position introduce steric and electronic effects that influence reactivity and intermolecular interactions. The gem-dimethyl configuration at the 3rd position creates a rigid framework, as evidenced by X-ray crystallographic data from related squaraine rotaxanes .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₅NO | |
| Molecular Weight | 177.24 g/mol | |
| Melting Point | 255–260°C (derivative) | |
| λmax (Absorption) | 650–670 nm (squaraine form) | |
| Solubility | Moderate in chloroform, DCM |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy of 5-methoxy-3,3-dimethylindoline derivatives reveals distinct proton environments. For example, the methoxy group typically resonates as a singlet near δ 3.8 ppm in ¹H NMR, while the gem-dimethyl groups appear as singlets around δ 1.2–1.5 ppm . Carbon-13 NMR spectra show quaternary carbons adjacent to the dimethyl groups at δ 35–40 ppm, corroborating the steric constraints observed in crystallographic studies .
Synthesis and Derivative Formation
Primary Synthesis Route
The synthesis of 5-methoxy-3,3-dimethylindoline involves a Fischer indole reaction, where a phenylhydrazine derivative condenses with a ketone under acidic conditions. In a representative procedure :
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Hydrazine Formation: 4-Methoxyphenylhydrazine reacts with 3-methyl-2-butanone in ethanol under reflux to yield the intermediate hydrazone.
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Cyclization: Acid-catalyzed cyclization generates the indoline core, with the gem-dimethyl groups introduced via the ketone precursor.
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Purification: Column chromatography (10% ethyl acetate in chloroform) isolates the product in 33% yield .
Squaraine Dye Synthesis
5-Methoxy-3,3-dimethylindoline serves as a precursor for squaraine dyes, which are critical in photodynamic therapy and organic electronics. Condensation with squaric acid (C₄O₂(OH)₂) in a toluene/butanol mixture produces a symmetrical squaraine dye (41% yield) :
The reaction proceeds via nucleophilic attack of the indoline’s amine group on the squaric acid’s electrophilic carbonyl carbons, followed by dehydration.
Applications in Supramolecular Chemistry
Squaraine Rotaxanes
Encapsulation of 3,3-dimethylindoline squaraine within tetralactam macrocycles yields mechanically interlocked rotaxanes (e.g., M1 ⊃ 2) . These rotaxanes exhibit:
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Deep-Red Emission: λem ≈ 670 nm, suitable for bioimaging.
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Enhanced Stability: The gem-dimethyl groups prevent dethreading by maintaining a 7.8 Å separation between macrocycle anthracene sidewalls .
Table 2: Rotaxane Properties
| Property | Value |
|---|---|
| Yield | 11% (clipping reaction) |
| Absorption λmax | 646 nm |
| Stokes Shift | 24 nm |
| Quantum Yield | 0.32 (in CHCl₃) |
Optoelectronic Materials
The planar squaraine core and extended π-conjugation enable applications in:
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Organic Photovoltaics (OPVs): As electron donor materials.
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Fluorescent Sensors: For detecting metal ions or biomolecules.
Challenges and Future Directions
Despite its promise, 5-methoxy-3,3-dimethylindoline faces challenges:
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Synthetic Scalability: Low yields in rotaxane synthesis (11%) .
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Biological Specificity: Off-target effects in MPO inhibition .
Future research should prioritize: -
Derivative Libraries: To optimize optoelectronic and pharmacological profiles.
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In Vivo Studies: Evaluating toxicity and efficacy in disease models.
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